molecular formula C14H22Cl2N2O B12703124 o-Propionotoluidide, 3'-chloro-3-diethylamino-, hydrochloride CAS No. 110155-76-5

o-Propionotoluidide, 3'-chloro-3-diethylamino-, hydrochloride

Katalognummer: B12703124
CAS-Nummer: 110155-76-5
Molekulargewicht: 305.2 g/mol
InChI-Schlüssel: ORMBHDIDOBCATA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Propionotoluidide, 3’-chloro-3-diethylamino-, hydrochloride: is a chemical compound with the molecular formula C10H12ClNO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of o-Propionotoluidide, 3’-chloro-3-diethylamino-, hydrochloride typically involves the reaction of o-Propionotoluidide with 3’-chloro-3-diethylamino- reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

o-Propionotoluidide, 3’-chloro-3-diethylamino-, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

o-Propionotoluidide, 3’-chloro-3-diethylamino-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of o-Propionotoluidide, 3’-chloro-3-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3’-Chloro-o-Propionotoluidide
  • 4’-Chloro-o-Propionotoluidide
  • 5’-Chloro-o-Propionotoluidide

Uniqueness

o-Propionotoluidide, 3’-chloro-3-diethylamino-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

110155-76-5

Molekularformel

C14H22Cl2N2O

Molekulargewicht

305.2 g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-3-(diethylamino)propanamide;hydrochloride

InChI

InChI=1S/C14H21ClN2O.ClH/c1-4-17(5-2)10-9-14(18)16-13-8-6-7-12(15)11(13)3;/h6-8H,4-5,9-10H2,1-3H3,(H,16,18);1H

InChI-Schlüssel

ORMBHDIDOBCATA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCC(=O)NC1=C(C(=CC=C1)Cl)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.